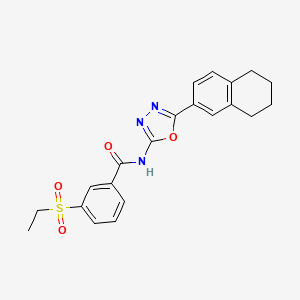
4-Bromo-1-methoxy-2-methylbut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-1-methoxy-2-methylbut-2-ene” is an alkylating agent that reacts with DNA, RNA, and proteins . It has been shown to be effective in the treatment of bladder cancer . The compound has a molecular weight of 149.03 .
Molecular Structure Analysis
The IUPAC name of the compound is "(2E)-4-bromo-1-methoxy-2-methyl-2-butene" . The compound has a molecular weight of 179.06 .Chemical Reactions Analysis
The compound, being an alkylating agent, is known to react with DNA, RNA, and proteins . This property is utilized in its role as a therapeutic agent in the treatment of bladder cancer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.03 . The density is 1.3±0.1 g/cm3, and the boiling point is 125.2±9.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-Bromo-1-methoxy-2-methylbut-2-ene is structurally related to compounds that serve as intermediates in the synthesis of complex molecules. For example, Xu and He (2010) developed an efficient synthesis of 2-bromo-6-methoxynaphthalene, a compound used in the preparation of non-steroidal anti-inflammatory agents, by employing environmentally benign reagents, highlighting the importance of such intermediates in drug synthesis (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Feuerstein et al. (2006) described the synthesis of 1,3-enynes through a palladium-catalyzed reaction, demonstrating the utility of vinyl bromides (related to the bromo-alkene structure of this compound) in creating compounds with potential applications in pharmaceuticals and materials (M. Feuerstein, L. Chahen, H. Doucet, & M. Santelli, 2006).
Material Science
In material science, brominated compounds are often used for the modification of electronic properties of materials or as intermediates in the synthesis of complex organic molecules. For instance, Martins (2002) investigated the regiospecific allylic mono- and dibromination of certain alkenes, which could be relevant to the synthesis of heterocycles, potentially useful in electronic materials (M. Martins, 2002).
Biocatalysis
Another interesting application comes from the realm of biocatalysis, where Asako et al. (2010) developed a method for producing chiral methyl 4-bromo-3-hydroxybutyrate enantiomers using engineered proteins. This work illustrates the potential of brominated intermediates in asymmetric synthesis and the production of chiral molecules, which are crucial in the development of new drugs (H. Asako, M. Shimizu, Y. Makino, & N. Itoh, 2010).
Propiedades
IUPAC Name |
(E)-4-bromo-1-methoxy-2-methylbut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDBUGDYRATAD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

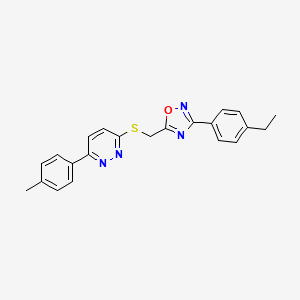
![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
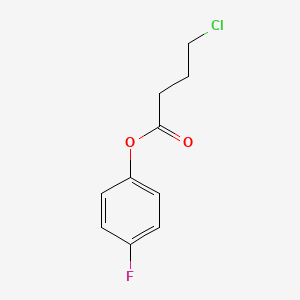
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)
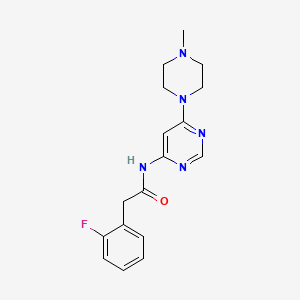
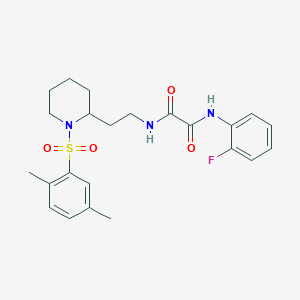
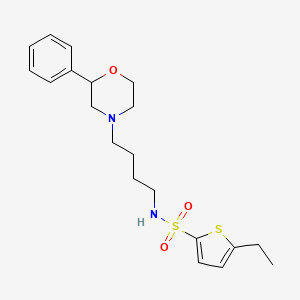
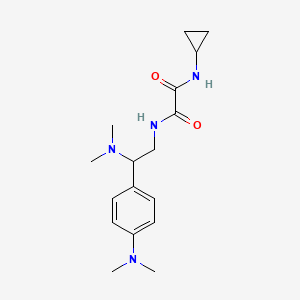
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)
